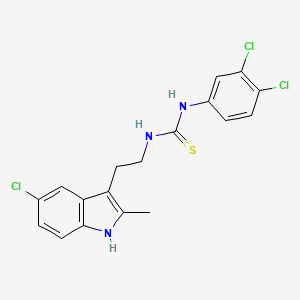
1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea is a useful research compound. Its molecular formula is C18H16Cl3N3S and its molecular weight is 412.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea is a thiourea derivative that has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula : C26H27ClN4S
- Molecular Weight : 463.04 g/mol
- InChIKey : YGULPTWNAATNMV-UHFFFAOYSA-N
The compound features an indole moiety, which is known for its diverse biological activities, combined with a thiourea functional group that enhances its pharmacological properties.
Anticancer Activity
Research indicates that thiourea derivatives, including the compound in focus, exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific molecular pathways associated with cancer progression:
- IC50 Values : Various studies report IC50 values ranging from 3 to 14 µM against different cancer cell lines, indicating potent anticancer effects. For instance, compounds similar to this thiourea have shown efficacy against pancreatic, prostate, and breast cancer cells with IC50 values as low as 1.50 µM .
- Mechanism : The anticancer activity is attributed to the compound's ability to inhibit angiogenesis and alter cancer cell signaling pathways. It has been shown to induce apoptosis in cancer cells by activating caspase pathways .
Antimicrobial Activity
Thiourea derivatives are also noted for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains:
- In Vitro Studies : In laboratory settings, the compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be a promising candidate for developing new antimicrobial agents .
Neuroprotective Effects
Some studies have explored the neuroprotective potential of thiourea derivatives:
- Cholinesterase Inhibition : The compound has been tested for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. Reported IC50 values against AChE range from 33.27 to 93.85 nM, indicating strong inhibitory activity .
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(3,4-dichlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3N3S/c1-10-13(14-8-11(19)2-5-17(14)23-10)6-7-22-18(25)24-12-3-4-15(20)16(21)9-12/h2-5,8-9,23H,6-7H2,1H3,(H2,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWYIKRWDOJNRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCNC(=S)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














